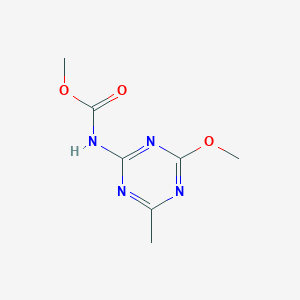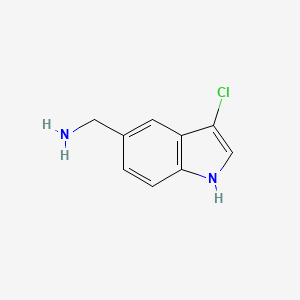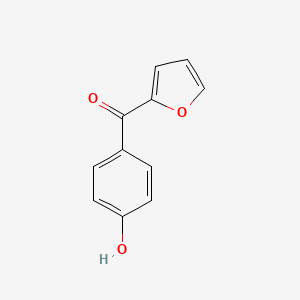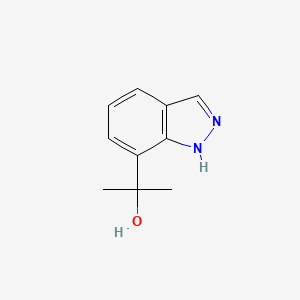
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the thiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, ammonia, or thiourea.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Aplicaciones Científicas De Investigación
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Uniqueness
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is unique due to the combination of the quinoline and thiazole rings, along with the specific substituents (bromine and methoxy groups). This unique structure may confer distinct chemical and biological properties compared to other quinoline or thiazole derivatives.
Propiedades
Número CAS |
923289-32-1 |
|---|---|
Fórmula molecular |
C13H9BrN2O2S |
Peso molecular |
337.19 g/mol |
Nombre IUPAC |
8-bromo-7-methoxy-2-(1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H9BrN2O2S/c1-18-10-3-2-7-9(17)6-8(13-15-4-5-19-13)16-12(7)11(10)14/h2-6H,1H3,(H,16,17) |
Clave InChI |
IPTCKFLDSHXCAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=NC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)





![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)

![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)


